molecular formula C9H11NO4 B8443130 N-formyl-N-hydroxy-2-(3-hydroxyphenoxy)ethylamine

N-formyl-N-hydroxy-2-(3-hydroxyphenoxy)ethylamine

Cat. No. B8443130
M. Wt: 197.19 g/mol
InChI Key: PRAQHMQIHLWOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CN(O)CCOc1cccc(OCc2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:22][OH:23].[CH:1](=[O:2])[N:3]([OH:4])[CH2:5][CH2:6][O:7][c:8]1[cH:9][c:10]([O:14][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:11][cH:12][cH:13]1>>[CH:1](=[O:2])[N:3]([OH:4])[CH2:5][CH2:6][O:7][c:8]1[cH:9][c:10]([OH:14])[cH:11][cH:12][cH:13]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
O=CN(O)CCOc1cccc(OCc2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CN(O)CCOc1cccc(OCc2ccccc2)c1

Outcomes

Product
Name
Type
product
Smiles
O=CN(O)CCOc1cccc(O)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.